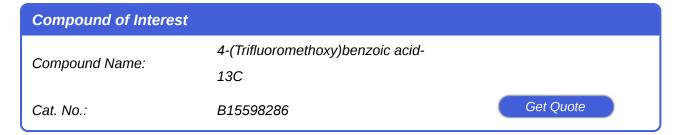


4-(Trifluoromethoxy)benzoic acid-13C physical properties

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An In-depth Technical Guide on the Physical Properties of 4-(Trifluoromethoxy)benzoic Acid

This guide provides a comprehensive overview of the physical and chemical properties of 4-(trifluoromethoxy)benzoic acid, targeted at researchers, scientists, and professionals in drug development. While the request specified the 13C-labeled isotopologue, it's important to note that isotopic labeling with 13C is primarily for analytical purposes, such as NMR spectroscopy, and does not significantly alter the bulk physical properties of the compound. Therefore, the data presented herein for the unlabeled 4-(trifluoromethoxy)benzoic acid is representative of its 13C-labeled counterpart.

The presence of the trifluoromethoxy group (-OCF3) is of significant interest in medicinal chemistry. This functional group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable substituent in the design of modern therapeutic agents.[1][2] 4-(Trifluoromethoxy)benzoic acid serves as a key building block and intermediate in the synthesis of novel drug candidates, particularly in the development of pharmaceuticals and agrochemicals.[3][4]

Core Physical and Chemical Properties

The fundamental properties of 4-(trifluoromethoxy)benzoic acid are summarized below. These values are critical for its application in synthesis, formulation, and biological screening.



Property	Value	Source(s)
IUPAC Name	4-(trifluoromethoxy)benzoic acid	[5][6]
Synonyms	α,α,α-Trifluoro-p-anisic acid, p- Trifluoromethoxybenzoic acid	[3][7]
CAS Number	330-12-1	[3][6]
Molecular Formula	C ₈ H ₅ F ₃ O ₃	[3][6][8]
Molecular Weight	206.12 g/mol	[3][6][8]
Appearance	White to almost white crystalline powder	[3][4]
Melting Point	150-155 °C	[3][4]
Boiling Point	~203 °C (rough estimate)	[7]
рКа	3.85 ± 0.10 (Predicted)	[7]
Solubility	Soluble in organic solvents such as chloroform and methanol	[3][7]
Storage Conditions	Store at 2-8 °C or sealed at room temperature in a dry environment	[3][7]

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of physical properties and for the synthesis of the compound. The following sections outline standard laboratory protocols.

Protocol 1: Synthesis of 4-(Trifluoromethoxy)benzoic Acid

This protocol describes a method for synthesizing the title compound from 4-(trifluoromethoxy)benzonitrile.[4]



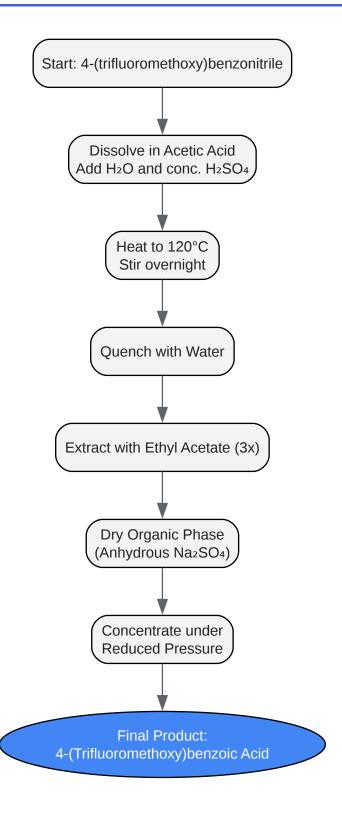
Materials:

- 4-(trifluoromethoxy)benzonitrile
- Acetic acid
- Concentrated sulfuric acid
- · Ethyl acetate
- Anhydrous sodium sulfate
- Deionized water
- · Reaction flask, condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

- Dissolve 4-(trifluoromethoxy)benzonitrile (e.g., 4 g, 21.4 mmol) in acetic acid (12 mL) in a suitable reaction flask.[4]
- Sequentially add deionized water (12 mL) and concentrated sulfuric acid (12 mL) to the mixture.[4]
- Equip the flask with a condenser and heat the reaction mixture to 120 °C with stirring.
 Maintain this temperature overnight.[4]
- After the reaction is complete, cool the mixture to room temperature and add 100 mL of water.[4]
- Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 100 mL).[4]
- Combine the organic layers and dry over anhydrous sodium sulfate.[4]
- Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield 4-(trifluoromethoxy)benzoic acid as a white solid.[4]





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Synthesis workflow for 4-(trifluoromethoxy)benzoic acid.

Protocol 2: Determination of Melting Point



This protocol outlines the capillary method for determining the melting point range of a solid organic compound.[9]

Materials:

- Dry, powdered sample of 4-(trifluoromethoxy)benzoic acid
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., DigiMelt, Mel-Temp)

Procedure:

- Place a small amount of the finely powdered, dry sample onto a clean, dry surface.
- Gently tap the open end of a capillary tube into the sample powder to collect a small amount.
 [11]
- Tap the sealed end of the capillary tube on a hard surface or drop it through a long glass tube to compact the sample into a column of 1-2 mm at the bottom.[10][11]
- Place the loaded capillary tube into the sample holder of the melting point apparatus.
- For an unknown melting point, perform a rapid initial run by heating at a rate of 10-20 °C per minute to find an approximate range.[9]
- For an accurate measurement, prepare a new sample and set the apparatus to heat rapidly to about 20 °C below the approximate melting point.[9]
- Reduce the heating rate to 1-2 °C per minute.[9]
- Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1 - T2.[9]

Protocol 3: Determination of pKa by Potentiometric Titration



This protocol describes a standard method for determining the acid dissociation constant (pKa) of a weak acid.[12][13]

Materials:

- · 4-(trifluoromethoxy)benzoic acid
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Potassium chloride (KCI) for maintaining ionic strength
- Calibrated pH meter with an electrode
- Magnetic stirrer and stir bar
- Buret

Procedure:

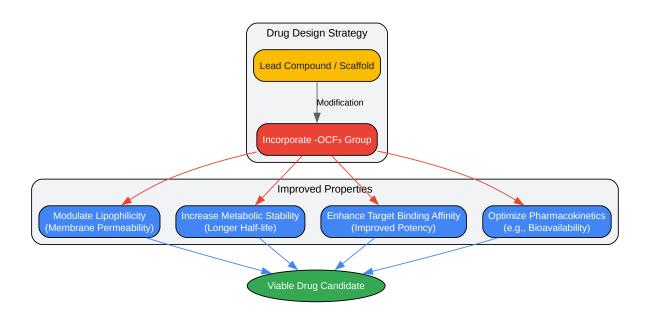
- Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[12]
- Accurately weigh and dissolve a known amount of 4-(trifluoromethoxy)benzoic acid in a
 suitable solvent (e.g., deionized water, or a water/cosolvent mixture if necessary) to create a
 solution of known concentration (e.g., 1-10 mM).[12]
- Add a salt, such as 0.15 M KCl, to maintain a constant ionic strength throughout the titration.
 [12]
- Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
- Fill a buret with the standardized NaOH solution.
- Begin stirring the acid solution and record the initial pH.
- Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record the value along with the total volume of titrant added.[12]



- Continue the titration past the equivalence point, where a sharp increase in pH is observed.
- Plot the pH versus the volume of NaOH added. The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve.[13]

Role in Drug Discovery

The trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups are highly valued in drug design for their ability to modulate key molecular properties.[2] Their incorporation into a lead compound can significantly enhance its potential as a therapeutic agent.[14] These groups are electron-withdrawing and can improve metabolic stability by blocking sites susceptible to oxidative metabolism.[1][2]



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Influence of the -OCF₃ group in the drug discovery process.



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References

- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-(Trifluoromethoxy)benzoic acid | 330-12-1 [chemicalbook.com]
- 5. 4-(Trifluoromethoxy)benzoic acid | C8H5F3O3 | CID 67613 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(Trifluoromethoxy)benzoic acid [webbook.nist.gov]
- 7. 4-(Trifluoromethoxy)benzoic acid | 330-12-1 [amp.chemicalbook.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. Protocol for Determining pKa Using Potentiometric Titration Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Development of Methods for the Determination of pKa Values PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
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